

A Researcher's Guide to Atorvastatin and its Metabolite Reference Standards

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Compound of Interest		
Compound Name:	Atorvastatin-d5 Lactone	
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For researchers and drug development professionals, accurate and reliable reference standards for atorvastatin and its metabolites are crucial for a wide range of applications, from routine quality control to advanced pharmacokinetic studies. This guide provides a comparative overview of commercially available reference standards and detailed experimental protocols for their analysis.

Comparison of Atorvastatin and Metabolite Reference Standards

A variety of suppliers offer reference standards for atorvastatin and its primary metabolites. The United States Pharmacopeia (USP) provides highly characterized primary standards for atorvastatin calcium and some of its related compounds.[1] Other reputable suppliers, such as LGC Standards, Sigma-Aldrich (now MilliporeSigma), and Toronto Research Chemicals (TRC), offer a broader range of metabolites and isotopically labeled standards.[2][3] The choice of supplier may depend on the specific application, required purity, and whether a pharmacopeial-grade standard is necessary.

Below is a comparative table summarizing the available reference standards for atorvastatin and its key metabolites.



Product Name	Supplier(s)	CAS Number	Molecular Formula	Purity/Format
Atorvastatin Calcium	USP, Sigma- Aldrich, LGC Standards	344423-98-9	C66H68CaF2N4O1 0 · 3H2O	USP Reference Standard, Pharmaceutical Secondary Standard, Neat (>95% HPLC)
ortho-Hydroxy Atorvastatin	LGC Standards, Pharmaffiliates, ChemicalBook	214217-86-4	СззНз5FN2О6	Neat (>95% HPLC), Solid
para-Hydroxy Atorvastatin	TLC Pharmaceutical Standards, PubChem	214217-88-6	СззНз5FN2О6	Neat, Solid
Atorvastatin Lactone	LGC Standards, Sigma-Aldrich, Nawah Scientific, Acanthus Research	125995-03-1	C33H33FN2O4	Neat (≥98%), Solid
ortho-Hydroxy Atorvastatin Lactone	LGC Standards	Not readily available	СззНззFN2О5	Information not readily available
para-Hydroxy Atorvastatin Lactone	LGC Standards	Not readily available	C33H33FN2O5	Information not readily available

Experimental Protocols for Analysis

The quantitative analysis of atorvastatin and its metabolites in various matrices, particularly in biological fluids like plasma, is most commonly performed using hyphenated chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV



detection or, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma

A common method for extracting atorvastatin and its metabolites from plasma is liquid-liquid extraction.

- Reagents: Human plasma, Ethyl acetate, Acetonitrile, Formic acid, Water (HPLC grade).
- Internal Standard (IS): A suitable deuterated analog of atorvastatin or another statin.
- Procedure:
 - \circ To 500 μL of human plasma in a centrifuge tube, add 50 μL of the internal standard solution.
 - Add 3 mL of ethyl acetate and vortex for 5 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 200 μL of the mobile phase.
 - Inject a portion of the reconstituted sample into the LC-MS/MS system.

UPLC-MS/MS Method for Simultaneous Determination

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method allows for the rapid and sensitive quantification of atorvastatin and its metabolites.

- Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:

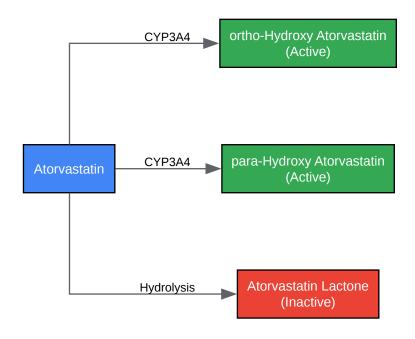


- Column: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm).
- Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 10 μL.
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Ion Electrospray (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Atorvastatin: m/z 559.4 → 440.1
 - ortho-Hydroxy Atorvastatin: m/z 575.4 → 466.2
 - para-Hydroxy Atorvastatin: m/z 575.5 → 440.5
 - Atorvastatin Lactone: m/z 541.3 → 448.3
 - ortho-Hydroxy Atorvastatin Lactone: m/z 557.3 → 448.3
 - para-Hydroxy Atorvastatin Lactone: m/z 557.3 → 448.3

Visualizing Key Pathways and Workflows Metabolic Pathway of Atorvastatin

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form active ortho- and para-hydroxylated metabolites. A minor pathway involves the formation of the inactive lactone metabolite.





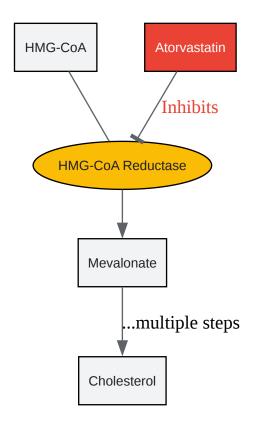
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Caption: Metabolic pathway of Atorvastatin.

Atorvastatin's Mechanism of Action: HMG-CoA Reductase Inhibition

Atorvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.





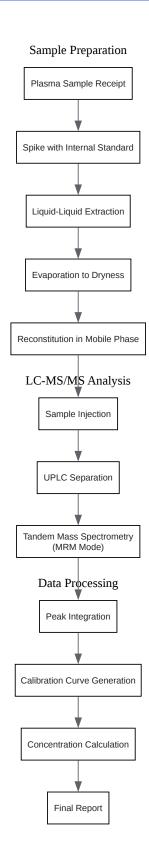
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Caption: Atorvastatin's inhibition of HMG-CoA reductase.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of atorvastatin and its metabolites in a research setting, from sample receipt to data analysis.





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Caption: Workflow for atorvastatin analysis by LC-MS/MS.



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References

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- 2. Atorvastatin Lactone | TRC-A791780-10MG | LGC Standards [lgcstandards.com]
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